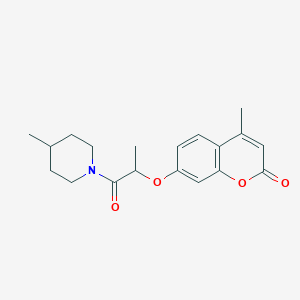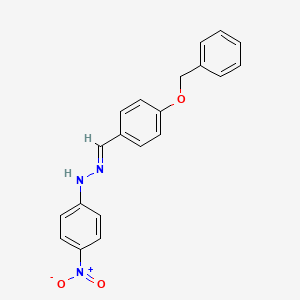![molecular formula C12H11N3O2S B3836570 N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline](/img/structure/B3836570.png)
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline
Overview
Description
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline typically involves the condensation reaction between 5-methylthiophene-2-carbaldehyde and 2-nitroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed to reduce the nitro group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of various functionalized compounds.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and geometric properties. These complexes can interact with biological macromolecules such as DNA or proteins, leading to various biological effects. The nitro group in the compound can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline can be compared with other Schiff bases and related compounds, such as:
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2,2-diphenylacetamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.
2,5-dimethoxy-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide: Another Schiff base with different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-9-6-7-10(18-9)8-13-14-11-4-2-3-5-12(11)15(16)17/h2-8,14H,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXQLOFTALHTNY-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N\NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate](/img/structure/B3836502.png)


![3,5-dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide](/img/structure/B3836520.png)
![({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836524.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)
![N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836536.png)

![3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B3836551.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3836563.png)
![N'-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide](/img/structure/B3836564.png)
![[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate](/img/structure/B3836567.png)

